molecular formula C18H12N4O2 B10944117 Cyclopenta[a]fluorene-4,10-dione, 1-phenyl-5,5a-dihydro-1H-1,2,5,10a-tetraaza-

Cyclopenta[a]fluorene-4,10-dione, 1-phenyl-5,5a-dihydro-1H-1,2,5,10a-tetraaza-

Cat. No.: B10944117
M. Wt: 316.3 g/mol
InChI Key: FGYIGBHAOHHCHP-UHFFFAOYSA-N
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Description

1-Phenyl-5,5a-dihydro-1H-pyrazolo[4’,3’:5,6]pyrimido[2,1-a]isoindole-4,10-dione is a complex heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that combines multiple fused rings, making it a subject of study for its potential therapeutic applications.

Chemical Reactions Analysis

1-Phenyl-5,5a-dihydro-1H-pyrazolo[4’,3’:5,6]pyrimido[2,1-a]isoindole-4,10-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-phenyl-5,5a-dihydro-1H-pyrazolo[4’,3’:5,6]pyrimido[2,1-a]isoindole-4,10-dione involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells . The pathways involved include the modulation of cell signaling cascades that regulate cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, which also exhibit kinase inhibitory activities. 1-phenyl-5,5a-dihydro-1H-pyrazolo[4’,3’:5,6]pyrimido[2,1-a]isoindole-4,10-dione is unique due to its specific ring fusion and substitution pattern, which confer distinct biological properties . Other similar compounds include:

Properties

Molecular Formula

C18H12N4O2

Molecular Weight

316.3 g/mol

IUPAC Name

3-phenyl-1,3,4,8-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,10,12,14-pentaene-7,16-dione

InChI

InChI=1S/C18H12N4O2/c23-16-14-10-19-22(11-6-2-1-3-7-11)17(14)21-15(20-16)12-8-4-5-9-13(12)18(21)24/h1-10,15H,(H,20,23)

InChI Key

FGYIGBHAOHHCHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC4N3C(=O)C5=CC=CC=C45

Origin of Product

United States

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